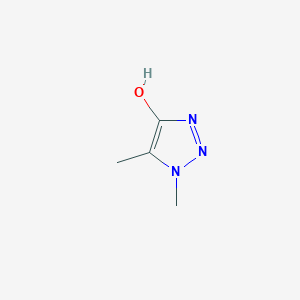
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide is usually generated in situ from a precursor such as a nitroalkane.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxyl group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Amidation: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid and an amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives or ring-opened products.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Isoxazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxamido group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methylisoxazole-3-carboxamido)-2-methylpropanoic acid: Lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.
3-(5-(Hydroxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, which may alter its solubility and reactivity.
3-(5-(Chloromethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid: Contains a chloromethyl group, which may increase its reactivity towards nucleophiles.
Uniqueness
3-(5-(Methoxymethyl)isoxazole-3-carboxamido)-2-methylpropanoic acid is unique due to the presence of the methoxymethyl group, which can enhance its lipophilicity and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
3-[[5-(methoxymethyl)-1,2-oxazole-3-carbonyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H14N2O5/c1-6(10(14)15)4-11-9(13)8-3-7(5-16-2)17-12-8/h3,6H,4-5H2,1-2H3,(H,11,13)(H,14,15) |
Clé InChI |
DEIJNRDCORKWOT-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C1=NOC(=C1)COC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


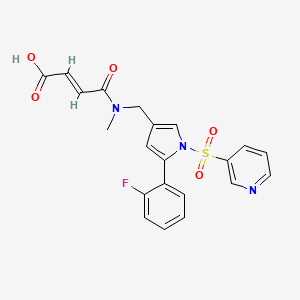
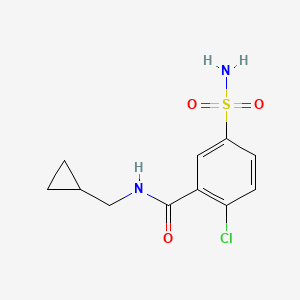
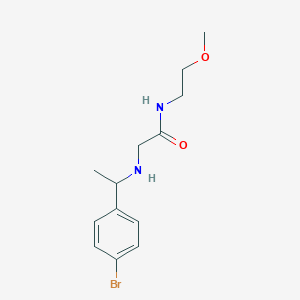
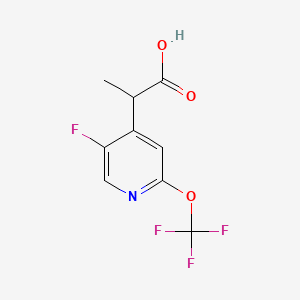

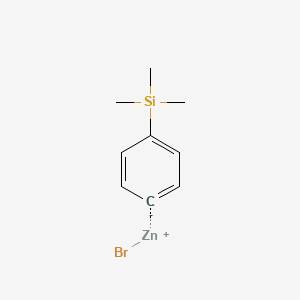
![3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14899077.png)


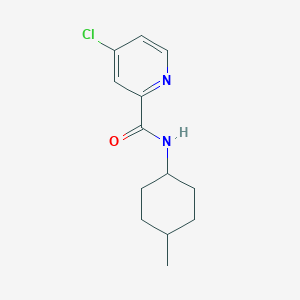
![n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14899098.png)
